molecular formula C4H5Cl2N3 B580785 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole CAS No. 1256643-69-2

3,5-Dichloro-1-ethyl-1H-1,2,4-triazole

Cat. No.: B580785
CAS No.: 1256643-69-2
M. Wt: 166.005
InChI Key: KMAOLPYBDIZIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-1-ethyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions and an ethyl group at the 1 position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 3,5-Dichloro-1-ethyl-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the reaction of ethyl hydrazine with 1,1,1-trichloroacetone under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazole ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

3,5-Dichloro-1-ethyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically occur under basic conditions and result in the formation of substituted triazoles.

    Oxidation and Reduction Reactions: The triazole ring can undergo oxidation to form triazole N-oxides or reduction to form dihydrotriazoles. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems. For example, reaction with diketones can lead to the formation of triazolopyridines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-Dichloro-1-ethyl-1H-1,2,4-triazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. It is often used in the development of new pharmaceuticals.

    Medicine: Research has shown that derivatives of triazoles, including this compound, can act as enzyme inhibitors, making them potential candidates for drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals due to its stability and reactivity.

Comparison with Similar Compounds

3,5-Dichloro-1-ethyl-1H-1,2,4-triazole can be compared with other triazole derivatives such as:

    3,5-Dichloro-1-methyl-1H-1,2,4-triazole: Similar in structure but with a methyl group instead of an ethyl group. It may exhibit different reactivity and biological activity.

    1,2,4-Triazole: The parent compound without any substituents. It serves as a basic building block for various derivatives.

    3,5-Dichloro-1-phenyl-1H-1,2,4-triazole: Contains a phenyl group, which can significantly alter its chemical and biological properties.

Properties

IUPAC Name

3,5-dichloro-1-ethyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl2N3/c1-2-9-4(6)7-3(5)8-9/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAOLPYBDIZIES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301275801
Record name 1H-1,2,4-Triazole, 3,5-dichloro-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256643-69-2
Record name 1H-1,2,4-Triazole, 3,5-dichloro-1-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256643-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 3,5-dichloro-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301275801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.